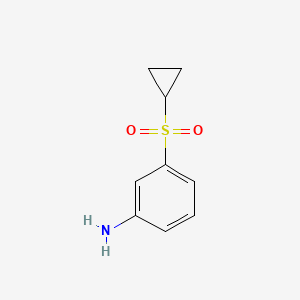
3-(Cyclopropylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylsulfonyl)aniline is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It is a chemical compound that is used in various applications .
Synthesis Analysis
The synthesis of anilines, including this compound, can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of diarylamine with Grignard reagents . Additionally, visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a sulfonylation reagent has been described .Molecular Structure Analysis
This compound contains a total of 25 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions of anilines, including this compound, have been studied extensively. For instance, catalytic asymmetric dearomatization (CADA) reactions of aniline derivatives have been reported . Oxidation potentials of anilines have also been analyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of anilines, including this compound, can vary depending on the specific compound. For instance, the influence of soil organic components on the aniline adsorption mechanism has been studied .Scientific Research Applications
Organic Synthesis Applications
3-(Cyclopropylsulfonyl)aniline and related compounds serve as key intermediates in the synthesis of complex molecules. For example, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide starting from anilines demonstrates the utility of sulfonyl aniline derivatives in creating sulfonated oxindoles, which are valuable in medicinal chemistry and materials science (Liu, Zheng, & Wu, 2017).
Corrosion Inhibition
Aniline derivatives, including those with sulfonyl groups, have been studied for their corrosion inhibition properties. For instance, the corrosion inhibition effect of 3-(12-sodiumsulfonate dodecyloxy) aniline monomeric surfactant on aluminum in acidic solution highlights the potential of aniline derivatives in protecting metals from corrosion, which is crucial for industrial applications (EL-Deeb, Sayyah, El-rehim, & Mohamed, 2015).
Polymer Chemistry
In the field of polymer chemistry, aniline sulfonic acid derivatives have been explored for the development of conductive polymers. The electropolymerization and in situ sulfonation of aniline in water–acetonitrile mixture containing FSO3H showcase the synthesis of polyaniline derivatives with potential applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).
Water Decontamination
The degradation of pollutants like sulfamethazine in water using heat-activated persulfate oxidation demonstrates the environmental applications of aniline derivatives. The study shows the effectiveness of this method in decomposing antibiotics in water, addressing the crucial issue of water contamination (Fan, Ji, Kong, Lu, & Zhou, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopropylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPYCWFQVXRWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893602-57-8 |
Source


|
| Record name | 3-(cyclopropanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)

![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)
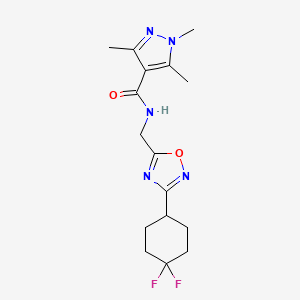
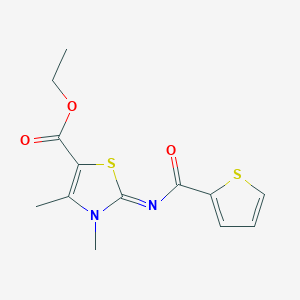
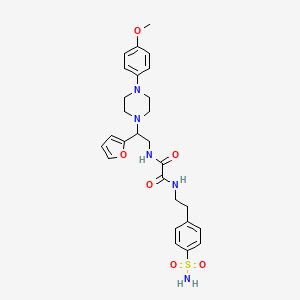


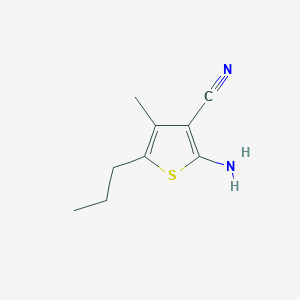
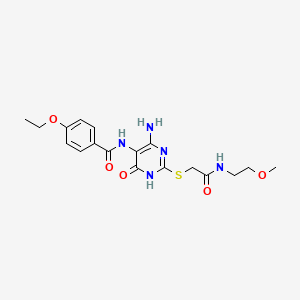
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
